Edotreotide lutetium Lu-177
Description
Structure
2D Structure
Properties
CAS No. |
321835-55-6 |
|---|---|
Molecular Formula |
C65H89LuN14O18S2 |
Molecular Weight |
1595.6 g/mol |
IUPAC Name |
2-[4-[2-[[(2R)-1-[[(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-4-[[(2R,3R)-1,3-dihydroxybutan-2-yl]carbamoyl]-7-[(1R)-1-hydroxyethyl]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicos-19-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]-7,10-bis(carboxylatomethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetate;lutetium-177(3+) |
InChI |
InChI=1S/C65H92N14O18S2.Lu/c1-39(81)51(36-80)72-64(96)53-38-99-98-37-52(73-60(92)48(28-41-10-4-3-5-11-41)68-54(84)32-76-20-22-77(33-55(85)86)24-26-79(35-57(89)90)27-25-78(23-21-76)34-56(87)88)63(95)70-49(29-42-15-17-44(83)18-16-42)61(93)71-50(30-43-31-67-46-13-7-6-12-45(43)46)62(94)69-47(14-8-9-19-66)59(91)75-58(40(2)82)65(97)74-53;/h3-7,10-13,15-18,31,39-40,47-53,58,67,80-83H,8-9,14,19-30,32-38,66H2,1-2H3,(H,68,84)(H,69,94)(H,70,95)(H,71,93)(H,72,96)(H,73,92)(H,74,97)(H,75,91)(H,85,86)(H,87,88)(H,89,90);/q;+3/p-3/t39-,40-,47+,48-,49+,50-,51-,52+,53+,58+;/m1./s1/i;1+2 |
InChI Key |
XOPYQJXRGHFPOH-NZMVMCJSSA-K |
Isomeric SMILES |
C[C@H]([C@H]1C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)[C@@H](CC5=CC=CC=C5)NC(=O)CN6CCN(CCN(CCN(CC6)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])C(=O)N[C@H](CO)[C@@H](C)O)O.[177Lu+3] |
Canonical SMILES |
CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)CN6CCN(CCN(CCN(CC6)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])C(=O)NC(CO)C(C)O)O.[Lu+3] |
sequence |
Sequence: DOTA(Lu)-D-Phe-Cys-Tyr-D-Trp-Lys-Thr-Cys-Thr(ol), cyclic disulfide. |
Origin of Product |
United States |
Molecular Design and Structural Elucidation of Edotreotide Lutetium Lu 177
Peptidic Ligand Component: Edotreotide (B1671108) Chemical Structure and Analogue Derivation
The foundation of Edotreotide lutetium Lu-177 is the peptidic ligand, edotreotide. Edotreotide is a synthetic octapeptide, an analogue of the natural hormone somatostatin (B550006). drugfuture.com Its primary role is to target and bind to somatostatin receptors (SSTRs), which are often overexpressed on the surface of neuroendocrine tumor cells. mycancergenome.org
Relationship to Octreotide (B344500) and Tyr3-Octreotide (TOC)
Edotreotide's development is a clear example of rational drug design, stemming from modifications of the established somatostatin analogue, octreotide. The critical alteration in the development of edotreotide was the substitution of the phenylalanine residue at the third position of octreotide with a tyrosine residue, creating Tyr3-octreotide (TOC). nih.govcancer.gov This substitution is pivotal as the phenolic hydroxyl group of tyrosine provides a reactive site for the attachment of other molecules, in this case, the chelating agent. Edotreotide, also known as (DOTA D-Phe1,Tyr3)octreotide, is a derivative of TOC. drugfuture.commdpi.com
Table 1: Comparison of Related Somatostatin Analogues
| Compound | Key Structural Features |
|---|---|
| Somatostatin | A naturally occurring peptide hormone that exists in two forms, one with 14 and one with 28 amino acids. |
| Octreotide | A synthetic, more stable octapeptide analogue of somatostatin. |
| Tyr3-Octreotide (TOC) | An octreotide derivative where the phenylalanine at position 3 is replaced by tyrosine. nih.govcancer.gov |
| Edotreotide | A TOC derivative designed for radiolabeling, incorporating a chelator. mdpi.com |
Chelating Agent Integration: DOTA (Dodecanetetraacetic Acid) Functionality
To securely carry the radioactive payload, a chelating agent is attached to the edotreotide peptide. The chelator used is DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid). nih.gov DOTA is a macrocyclic molecule renowned for its ability to form exceptionally stable complexes with a variety of metal ions, including lutetium-177 (B1209992). mdpi.comnih.gov The DOTA molecule is covalently bonded to the edotreotide peptide. nih.gov This robust linkage is crucial to prevent the leakage of the radioactive lutetium ion while in circulation in the body, which would otherwise lead to harmful off-target radiation exposure. The stability of the DOTA-metal complex is a key factor in the safety and efficacy of the radiopharmaceutical.
Lutetium-177 Radionuclide Incorporation and Coordination Chemistry
The therapeutic component of this compound is the radionuclide lutetium-177 (¹⁷⁷Lu). cancer.gov ¹⁷⁷Lu is a beta- and gamma-emitting isotope with properties that make it well-suited for peptide receptor radionuclide therapy (PRRT). nih.gov The beta particles it emits travel short distances in tissue, delivering a cytotoxic dose of radiation directly to the tumor cells to which the edotreotide is bound. mycancergenome.orgnih.gov The co-emitted gamma radiation can be used for imaging, allowing for visualization of the tumor and dosimetric calculations. nih.gov
The incorporation of ¹⁷⁷Lu into the DOTA-edotreotide conjugate is a coordination chemistry process. The lutetium ion (Lu³⁺) is captured within the cage-like structure of the DOTA molecule. nih.gov The Lu³⁺ ion forms coordinate bonds with the nitrogen and oxygen atoms of the DOTA chelator. mdpi.comnih.gov This results in a highly stable complex, ensuring that the ¹⁷⁷Lu is held firmly in place until it reaches its target. nih.gov The slow complexation kinetics of DOTA with Lu³⁺ often necessitates heating during the radiolabeling process to achieve high yields. nih.gov
Table 2: Components of this compound and Their Functions
| Component | Function | Key Characteristics |
|---|---|---|
| Edotreotide | Targeting Ligand | Binds to somatostatin receptors on tumor cells. mycancergenome.org |
| DOTA | Chelating Agent | Forms a stable complex with the radionuclide. nih.govnih.gov |
| Lutetium-177 | Therapeutic Radionuclide | Emits beta and gamma radiation for therapy and imaging. nih.gov |
Radiochemical Synthesis and Characterization
Radiolabeling Methodologies for Lutetium-177 (B1209992) Edotreotide (B1671108)
The radiolabeling of edotreotide with Lutetium-177 (¹⁷⁷Lu) is a critical step that conjugates the radionuclide to the targeting peptide. Edotreotide, a synthetic somatostatin (B550006) analogue, is designed to bind with high affinity to somatostatin receptors overexpressed on neuroendocrine tumor cells. The radionuclide, ¹⁷⁷Lu, is chelated by the DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) moiety of the edotreotide molecule.
The process typically involves the incubation of ¹⁷⁷LuCl₃ with the edotreotide precursor in a buffered solution at an elevated temperature. The reaction conditions, including pH, temperature, and incubation time, are optimized to achieve high radiochemical yield and purity. Automated synthesis systems are often employed to ensure consistency, minimize radiation exposure to personnel, and adhere to Good Manufacturing Practice (GMP) standards.
The quality of the Lutetium-177 radionuclide is paramount for successful radiolabeling and therapeutic efficacy. No-carrier-added (n.c.a.) ¹⁷⁷Lu is preferred as it possesses a high specific activity, meaning a high ratio of radioactive ¹⁷⁷Lu atoms to non-radioactive lutetium atoms. This high specific activity is crucial for achieving a sufficient therapeutic dose without administering an excess mass of the peptide, which could lead to receptor saturation and altered pharmacokinetics.
There are two primary methods for producing ¹⁷⁷Lu:
Direct Route: This method involves the neutron irradiation of an enriched Lutetium-176 (¹⁷⁶Lu) target. While conceptually simpler, this "carrier-added" (c.a.) production results in the co-production of the long-lived metastable isomer Lutetium-177m (¹⁷⁷ᵐLu), which is considered an impurity and poses challenges for radioactive waste management. shinefusion.comisotopia-global.com The specific activity of ¹⁷⁷Lu produced via the direct route is also dependent on the neutron flux density. nih.govresearchgate.net
Indirect Route: This is the preferred method for producing n.c.a. ¹⁷⁷Lu. It involves the neutron irradiation of enriched Ytterbium-176 (¹⁷⁶Yb). shinefusion.comtum.de The resulting Ytterbium-177 (¹⁷⁷Yb) rapidly decays via beta emission to ¹⁷⁷Lu. A subsequent chemical separation process is required to isolate the ¹⁷⁷Lu from the ytterbium target material. isotopia-global.comnih.gov This method yields ¹⁷⁷Lu with a specific activity close to the theoretical maximum and is free of the ¹⁷⁷ᵐLu impurity. shinefusion.comnih.gov
The use of n.c.a. ¹⁷⁷Lu in the synthesis of ¹⁷⁷Lu-edotreotide is a key factor in producing a high-quality radiopharmaceutical. nih.govintersearch.com.auitm-radiopharma.com
| Parameter | Direct Route (¹⁷⁶Lu Irradiation) | Indirect Route (¹⁷⁶Yb Irradiation) |
|---|---|---|
| Target Material | Enriched Lutetium-176 (¹⁷⁶Lu) | Enriched Ytterbium-176 (¹⁷⁶Yb) |
| Product Form | Carrier-Added (c.a.) | No-Carrier-Added (n.c.a.) |
| ¹⁷⁷ᵐLu Impurity | Present (up to 0.07%) isotopia-global.com | Absent shinefusion.comisotopia-global.com |
| Specific Activity | Lower, dependent on neutron flux nih.govresearchgate.net | High, approaching theoretical value nih.govresearchgate.net |
| Post-Irradiation Process | Simple dissolution isotopia-global.com | Chemical separation of Lu from Yb isotopia-global.comnih.gov |
Radiochemical Purity Assessment and Stability Studies
Ensuring the radiochemical purity of the final ¹⁷⁷Lu-edotreotide product is a critical quality control step. Radiochemical impurities can include unbound ¹⁷⁷Lu or other radiolabeled species, which can lead to off-target radiation exposure and reduced therapeutic efficacy.
The primary methods for assessing radiochemical purity are:
High-Performance Liquid Chromatography (HPLC): This is the gold standard for separating and quantifying the different chemical species in the final product. nih.govnih.gov A reversed-phase HPLC system with a suitable column and gradient elution is typically used to separate ¹⁷⁷Lu-edotreotide from any impurities. The eluate is passed through both a UV detector and a radioactivity detector to identify and quantify the peaks corresponding to the radiolabeled peptide and any impurities. nih.gov
Instant Thin-Layer Chromatography (ITLC): ITLC is a simpler and faster method often used for routine quality control. nih.gov It allows for the separation of the radiolabeled peptide from free, unbound ¹⁷⁷Lu.
Stability studies are conducted to determine the shelf-life of the radiopharmaceutical and to ensure that its quality is maintained over time. The stability of ¹⁷⁷Lu-edotreotide can be affected by factors such as radiolysis, the self-irradiation of the compound, which can lead to the degradation of the peptide and a decrease in radiochemical purity. nih.govresearchgate.net Studies have shown that ¹⁷⁷Lu-DOTA-TATE, a closely related compound, maintains a high radiochemical purity for at least 24 hours post-synthesis. researchgate.netnih.gov However, the stability can be influenced by the concentration of radioactivity and the presence of stabilizers. researchgate.netnih.gov
| Time Point | Radiochemical Purity by ITLC (%) | Radiochemical Purity by HPLC (%) | Reference |
|---|---|---|---|
| Post-Synthesis | >99% (99.8 ± 0.05) | >97% (97.3 ± 1.5) | nih.gov |
| 24 hours | >90% | >90% | researchgate.netnih.gov |
| 72 hours | >99.5% | Not Reported |
In Vitro Quality Control Parameters for Research Applications
For research applications, a comprehensive set of in vitro quality control tests are performed to ensure the identity, purity, and potency of the ¹⁷⁷Lu-edotreotide. These tests and their typical acceptance criteria are essential for the reliable interpretation of non-clinical research data.
| Parameter | Method | Typical Acceptance Criteria for Research | Reference |
| Appearance | Visual Inspection | Clear, colorless solution | researchgate.net |
| pH | pH meter | 4.5 - 8.5 | researchgate.net |
| Radionuclidic Identity | Gamma Spectrometry | Gamma emission at 113 keV and 208 keV | |
| Radionuclidic Purity | Gamma Spectrometry | ≥ 99.9% ¹⁷⁷Lu | researchgate.net |
| Radiochemical Purity | HPLC, ITLC | ≥ 95% | nih.govresearchgate.net |
| Sterility | Culture Media | Sterile | |
| Bacterial Endotoxins | LAL Test | To be defined based on application |
Radioisotope Properties of Lutetium 177
Nuclear Decay Scheme and Emission Characteristics
Lutetium-177 (B1209992) (¹⁷⁷Lu) is a radioisotope that decays via beta-minus (β⁻) emission to stable Hafnium-177 (¹⁷⁷Hf). radiacode.com This decay process involves the emission of both beta particles and gamma photons, making it suitable for therapeutic applications with simultaneous imaging capabilities. frontiersin.org
The therapeutic efficacy of ¹⁷⁷Lu is primarily attributed to its beta particle emissions. mdpi.com It decays through multiple beta branches with varying energies and probabilities. The most prominent beta emission has a maximum energy (Eβmax) of 498.3 keV with an abundance of 79.3%. europa.euepj-conferences.org Other significant beta emissions include those with maximum energies of 385.4 keV (9.1% abundance) and 177.0 keV (11.64% abundance). nih.govlnhb.fr The average beta energy is approximately 0.13 MeV to 0.149 keV. europa.euadvancingnuclearmedicine.com These medium-energy beta particles have a limited penetration range in soft tissue, with a mean path length of about 0.67 mm to 0.7 mm and a maximum range of approximately 1 to 2 mm. epj-conferences.orgnih.govmedrxiv.orgradiopaedia.org This localized energy deposition is ideal for targeting small tumors and micrometastases while minimizing damage to surrounding healthy tissues. nih.gov
Table 1: Beta-Minus Emission Profile of Lutetium-177
| Maximum Energy (keV) | Abundance (%) | Nature |
|---|---|---|
| 498.3 | 79.3 | 1st Forbidden |
| 385.4 | 9.1 | 1st Forbidden |
| 177.0 | 11.64 | Allowed |
| 248.6 | 0.012 | 1st forbidden Unique |
Data sourced from multiple references. nih.govlnhb.frsnmjournals.org
In addition to its therapeutic beta emissions, ¹⁷⁷Lu also emits gamma photons, which are crucial for imaging and dosimetry studies. frontiersin.orgnih.gov The primary gamma emissions occur at energies of 113 keV and 208 keV, with abundances of approximately 6.2-6.6% and 10.3-11%, respectively. europa.eunih.govnih.gov These gamma emissions allow for the visualization of the radiopharmaceutical's biodistribution using Single-Photon Emission Computed Tomography (SPECT) cameras. medrxiv.org Research has focused on optimizing imaging parameters, such as collimator choice and energy window settings, to enhance image quality and quantification accuracy. nih.govmdpi.com Studies suggest that a medium-energy (ME) collimator with a 20% energy window centered around the 208 keV peak provides optimal results for SPECT imaging. nih.gov
Table 2: Gamma Emission Profile of Lutetium-177 for Imaging
| Energy (keV) | Abundance (%) |
|---|---|
| 113 | 6.2 - 6.6 |
| 208 | 10.3 - 11.1 |
Data sourced from multiple references. europa.eunih.govsnmjournals.orgnih.gov
Physical Half-Life and Implications for Radiopharmaceutical Research
Lutetium-177 has a physical half-life of approximately 6.65 days. radiacode.comnih.govradiopaedia.org This intermediate half-life is considered advantageous for radiopharmaceutical research and clinical use. frontiersin.org It is long enough to allow for the complex processes of production, transportation, radiolabeling, quality control, and administration without significant decay-related loss of activity. frontiersin.orgnih.gov This extended timeframe is particularly beneficial for radiolabeling molecules with slower targeting kinetics, such as monoclonal antibodies. nih.gov Conversely, the half-life is short enough to minimize the long-term radiation dose to non-targeted organs and tissues, enhancing patient safety. frontiersin.org
Radiotoxicity Mechanisms at the Cellular Level (In Vitro Studies)
The therapeutic effect of ¹⁷⁷Lu is rooted in its ability to induce cellular damage, primarily through the ionizing radiation emitted during its decay.
The beta particles emitted by ¹⁷⁷Lu are the primary mediators of its cytotoxic effects, causing damage to cancer cells through both direct and indirect mechanisms. mdpi.com The primary mechanism of toxicity is the induction of DNA damage. openmedscience.com The beta radiation can cause both single-strand breaks (SSBs) and double-strand breaks (DSBs) in the DNA of tumor cells. mdpi.comnih.gov While SSBs are more common and can often be repaired by the cell, the accumulation of damage, particularly the more lethal DSBs, can overwhelm cellular repair mechanisms. mdpi.comthno.org
Unrepaired DNA damage can trigger programmed cell death, or apoptosis. openmedscience.commdpi.com In vitro studies have shown that ¹⁷⁷Lu-labeled compounds can induce apoptosis by activating various signaling pathways. For instance, treatment with ¹⁷⁷Lu-trastuzumab has been shown to activate caspase-3-mediated apoptosis. mdpi.com Other studies have demonstrated the downregulation of anti-apoptotic genes, such as those in the B-cell lymphoma 2 (bcl-2) family, and the cleavage of poly(ADP-ribose) polymerase (PARP) protein, a substrate for active caspase-3 during cell death. mdpi.com The DNA damage response following treatment with ¹⁷⁷Lu-DOTATATE has been visualized through the formation of γH2AX foci, a marker for DNA double-strand breaks. nih.govresearchgate.net
The effectiveness of ¹⁷⁷Lu in killing tumor cells is highly dependent on the distribution of the absorbed radiation dose at the cellular and subcellular levels. Microdosimetry studies aim to quantify this energy deposition. nih.gov The relatively short range of ¹⁷⁷Lu's beta particles (mean of 670 μm in soft tissue) allows for targeted energy delivery to tumor cells while sparing adjacent healthy tissue. frontiersin.orgnih.gov This is particularly effective for small tumors and micrometastases. nih.gov
Molecular and Cellular Pharmacology
Somatostatin (B550006) Receptor (SSTR) Binding Affinity and Selectivity
The efficacy of edotreotide (B1671108) lutetium Lu-177 is fundamentally linked to its ability to bind to somatostatin receptors with high affinity and selectivity. cancer.gov
High Affinity to SSTR2 Expression and Subtype Specificity
Edotreotide, the peptide component of the radiopharmaceutical, demonstrates a high binding affinity for somatostatin receptor subtype 2 (SSTR2). cancer.govfda.govlutathera.com This is a critical feature, as many neuroendocrine tumors (NETs) overexpress SSTR2 on their cell surfaces. itm-radiopharma.comitm-radiopharma.com The affinity of the non-radioactive gallium-labeled edotreotide for SSTR2 has been quantified with a Ki (inhibitory constant) of 2.5 ± 0.5 nanomolar. fda.gov While its primary target is SSTR2, edotreotide also exhibits binding affinity for SSTR5, albeit to a lesser extent. itm-radiopharma.comeuropa.euitm-radiopharma.com This dual-receptor binding profile may contribute to its therapeutic effect in a broader range of tumors.
Table 1: Binding Affinity of Edotreotide for Somatostatin Receptor Subtypes
| Receptor Subtype | Binding Affinity | Reference |
|---|---|---|
| SSTR2 | High (Ki = 2.5 ± 0.5 nM for Ga-edotreotide) | fda.gov |
Receptor Internalization Kinetics in SSTR-Expressing Cell Lines
Following the binding of edotreotide lutetium Lu-177 to SSTRs on the surface of a cancer cell, the entire ligand-receptor complex is internalized, or drawn into the cell. openmedscience.comcancer.gov This process is crucial for the therapeutic efficacy of the radiopharmaceutical, as it concentrates the radioactive lutetium-177 (B1209992) inside the tumor cell. openmedscience.com The internalization of the complex enhances the cytotoxic effect of the emitted beta radiation on the cell's DNA. nih.govopenmedscience.com
Studies using various SSTR-expressing cell lines have demonstrated this internalization process. For instance, in rat pancreatic cancer cell lines (CA20948) that naturally express high levels of SSTR2, there is significant uptake of lutetium-177 dotatate (B3348540). nih.gov In contrast, cell lines with low SSTR expression, such as QGP1, BON1, and H727, show minimal uptake. nih.gov Furthermore, when SSTR2-negative U2OS cells were genetically modified to express the receptor, their uptake of lutetium-177 dotatate increased by 40-fold. nih.gov The rate of internalization can be rapid, with studies on other ligand-receptor systems showing initial internalization rates of approximately 24% of occupied receptors per minute at 37°C after a short lag period. nih.gov
Ligand-Receptor Complex Dissociation and Retention Dynamics (In Vitro)
The stability of the bond between this compound and the somatostatin receptor is a key determinant of its therapeutic effectiveness. A slow dissociation rate ensures that the radioactive payload is retained within the target cell for a sufficient duration to deliver a cytotoxic dose of radiation. d-nb.info
In vitro studies have shown that the dissociation of the ligand-receptor complex can be heterogeneous and is influenced by factors such as temperature and the duration of the association. nih.gov After initial binding, the complex may undergo conformational changes that increase its stability, leading to a much slower dissociation rate over time. nih.govd-nb.info This prolonged retention is advantageous for PRRT, as it maximizes the radiation dose delivered to the tumor cell while minimizing the exposure of non-target tissues. openmedscience.com
Signal Transduction Modulation Subsequent to Receptor Activation
The binding of edotreotide to somatostatin receptors not only facilitates the delivery of radiation but can also trigger intracellular signaling pathways. Somatostatin and its analogues are known to inhibit hormone secretion and modulate neuronal excitability. nih.gov The activation of SSTRs by edotreotide can lead to the inhibition of adenylyl cyclase, which in turn reduces the intracellular levels of cyclic AMP (cAMP). This can affect various cellular processes, including cell growth and proliferation.
Furthermore, the binding of lutetium-177 labeled somatostatin analogues to SSTRs initiates a cascade of events that leads to DNA damage. nih.govmdpi.com The emitted beta particles from lutetium-177 cause both single and double-strand breaks in the DNA of the tumor cell. nih.govmdpi.com This damage, if not repaired, ultimately leads to apoptosis, or programmed cell death. nih.gov This direct cytotoxic effect is the primary mechanism of action for the therapeutic component of this compound. openmedscience.com
Preclinical Pharmacokinetics and Biodistribution
In Vivo Biodistribution Studies in Animal Models
Biodistribution studies in various animal models, primarily mice and rats bearing human tumor xenografts, have been instrumental in understanding the in vivo behavior of Edotreotide (B1671108) Lutetium Lu-177. These studies track the uptake and retention of the radiopharmaceutical in different organs and tissues over time, providing insights into its tumor-targeting capabilities and potential effects on healthy organs.
Preclinical investigations have consistently demonstrated high and specific uptake of Edotreotide Lutetium Lu-177 in somatostatin (B550006) receptor-positive tumors. For instance, in nude mice with human small cell lung cancer (SCLC) xenografts, the tumor tissue showed a higher concentration of the radiopharmaceutical compared to all measured normal tissues at all time points. nih.gov The activity concentration in the tumor was reported to be 3.7 %IA/g at 24 hours, 2.1 %IA/g at 3 days, and 1.2 %IA/g at 7 days post-injection. nih.gov
Besides the tumor, significant uptake is also observed in other organs expressing somatostatin receptors, most notably the kidneys, liver, and spleen. europa.eu The kidneys typically show the highest uptake among non-target organs, which is a characteristic feature of many radiolabeled peptides due to renal reabsorption and retention. Studies have also noted uptake in the pituitary and thyroid glands in some cases. europa.eu The retention time in tumor lesions is a critical factor for therapeutic efficacy. Research comparing different somatostatin analogs has shown that the residence time in tumors can vary, which is attributed to the differing receptor affinities of the peptide moieties. mdpi.com
Interactive Table: Biodistribution of ¹⁷⁷Lu-Edotreotide in Nude Mice with SCLC Xenografts
| Time Point | Tumor (%IA/g) | Kidneys (%IA/g) | Liver (%IA/g) | Spleen (%IA/g) |
| 24 hours | 3.7 | Data not available | Data not available | Data not available |
| 3 days | 2.1 | Data not available | Data not available | Data not available |
| 7 days | 1.2 | Data not available | Data not available | Data not available |
Note: This table is based on data from a study in nude mice with human small cell lung cancer xenografts. nih.gov The percentage of injected activity per gram (%IA/g) represents the concentration of the radiopharmaceutical in the specified tissue.
The clearance of this compound from the bloodstream is generally rapid. mdpi.com Following intravenous administration, the radiopharmaceutical is quickly distributed to target and non-target tissues. The primary route of excretion is through the renal system. europa.eu Analysis of urine samples has shown that the compound is largely excreted intact, indicating poor metabolization. europa.eu
The clearance kinetics can be described by a multi-exponential model, often characterized by an early, rapid phase followed by a slower, late phase. biomedres.us The early phase is influenced by factors such as patient hydration and renal function, while the late phase is more related to disease-specific uptake. biomedres.us Studies comparing ¹⁷⁷Lu-DOTATATE and ¹⁷⁷Lu-PSMA have reported similar blood clearance profiles. For ¹⁷⁷Lu-DOTATATE, the effective half-life in the blood during the early elimination phase was found to be approximately 4.5 ± 1 hour. nih.gov The majority of the unbound radiopharmaceutical is cleared from the body within the first 24 hours post-administration. nih.gov
Comparative Pharmacokinetic Analyses with Other Somatostatin Analogs in Preclinical Models
The pharmacokinetic profile of this compound has been compared with other somatostatin analogs, most notably ¹⁷⁷Lu-DOTATATE. While both compounds target somatostatin receptors, differences in their peptide sequences (TOC in Edotreotide vs. TATE in Dotatate) lead to variations in receptor binding affinities and, consequently, their pharmacokinetic behavior. mdpi.com
Studies have shown that both ¹⁷⁷Lu-DOTATOC and ¹⁷⁷Lu-DOTATATE exhibit rapid blood clearance. mdpi.com However, some research suggests that the clearance of ¹⁷⁷Lu-DOTATOC may be slightly faster in the initial 24 hours, although this difference is not always statistically significant. mdpi.com A key differentiator is the tumor residence time, which has been reported to be significantly longer for ¹⁷⁷Lu-DOTATATE in some studies, with a mean ratio of 2.1:1 compared to ¹⁷⁷Lu-DOTATOC. mdpi.com This is attributed to the different receptor affinities of TOC and TATE. mdpi.com Conversely, other studies have suggested that ¹⁷⁷Lu-DOTATOC may deliver lower doses to healthy organs and have a more favorable tumor-to-kidney absorbed dose ratio compared to ¹⁷⁷Lu-DOTATATE. mdpi.com
Quantitative Absorbed Dose Estimates in Animal Organs and Target Tissues
Dosimetry estimates derived from preclinical biodistribution data are crucial for predicting the radiation dose delivered to tumors and healthy organs. These estimates help in assessing the potential therapeutic efficacy and toxicity of the radiopharmaceutical. In nude mice with SCLC xenografts, the mean absorbed dose to a 1-gram tumor from ¹⁷⁷Lu-DOTATATE was estimated to be 0.3 Gy/MBq. nih.gov
It is important to note that the absorbed dose can be influenced by the physical characteristics of the radioisotope. For instance, Yttrium-90, another radioisotope used with edotreotide, delivers about three times more energy to tissues than Lutetium-177 (B1209992) due to its higher energy beta emissions and longer path length. mdpi.com This makes ¹⁷⁷Lu-based therapies potentially more suitable for smaller tumors, while ⁹⁰Y-based therapies might be more effective for larger lesions. mdpi.com The high uptake of free Lutetium ions in the bone marrow underscores the importance of high labeling efficiency to minimize radiation exposure to this critical organ. nih.gov
Preclinical Evaluation of Biological Activity
In Vitro Studies of Cell Proliferation and Viability in SSTR-Positive Cell Lines
The effectiveness of ¹⁷⁷Lu-edotreotide has been evaluated in various SSTR-positive cancer cell lines. These studies are crucial for understanding the compound's mechanism of action and its potential as a therapeutic agent.
In one study, the human bone osteosarcoma (U2OS) and pancreatic cancer (BON1) cell lines, along with their counterparts transfected to express SSTR2A (U2OS+SSTR2A and BON1+SSTR2A), were used to investigate the effects of ¹⁷⁷Lu-DOTA-TATE. kcl.ac.uk The viability of the parental cell lines without SSTR2A expression did not show significant reductions. However, for the SSTR2A-expressing cells, viability was markedly decreased. Specifically, U2OS+SSTR2A cells showed a viability of 59.48% at 0.74-0.92 MBq and 40.71% at 1.46-1.9 MBq, while BON1+SSTR2A cells had a viability of 45.86% at 0.75-1.03 MBq. kcl.ac.uk
Further research explored the combination of ¹⁷⁷Lu-DOTA-TATE with chemotherapeutic agents like hydroxyurea (B1673989), gemcitabine, and triapine. nih.gov Pre-treatment with these agents significantly enhanced the cytotoxicity of ¹⁷⁷Lu-DOTA-TATE in U2OS+SSTR2A cells. For instance, pre-treatment with hydroxyurea decreased cell viability from 59.5% (with ¹⁷⁷Lu-DOTA-TATE alone) to 18.8%. nih.gov This enhanced effect was associated with a 1.8 to 4.9-fold increase in the uptake of the radiopharmaceutical. kcl.ac.uk
Another study compared the radiobiological effects of ¹⁷⁷Lu-DOTATATE with external beam radiation therapy (EBRT) in a panel of human cancer cell lines expressing SSTRs. mdpi.com The study found that ¹⁷⁷Lu-DOTATATE induced apoptosis and autophagy, which are forms of cell death, in sensitive cell lines. For example, in HBL, COLO-677, and EJM cell lines, apoptosis significantly increased by day 10 post-treatment. mdpi.com Autophagy was also observed to increase at day 3 and was further amplified by day 10 in HBL and EJM cells. mdpi.com
The uptake of ¹⁷⁷Lu-DOTATATE in vitro correlates with the expression levels of SSTR subtype 2. eur.nl Cell lines with high SSTR2 expression showed increased uptake and subsequent reduction in clonogenic survival. Transfecting SSTR-negative U2OS cells to express SSTR2 resulted in a 40-fold increase in cell-associated radioactivity. eur.nl
Table 1: In Vitro Cell Viability after Treatment with ¹⁷⁷Lu-edotreotide
| Cell Line | Treatment | Viability (%) | Activity (MBq) | Source |
|---|---|---|---|---|
| U2OS+SSTR2A | ¹⁷⁷Lu-DOTA-TATE | 59.48 ± 22.29 | 0.74-0.92 | kcl.ac.uk |
| U2OS+SSTR2A | ¹⁷⁷Lu-DOTA-TATE | 40.71 ± 14.1 | 1.46-1.9 | kcl.ac.uk |
| BON1+SSTR2A | ¹⁷⁷Lu-DOTA-TATE | 45.86 ± 10.41 | 0.75-1.03 | kcl.ac.uk |
| U2OS+SSTR2A | ¹⁷⁷Lu-DOTA-TATE alone | 59.5 ± 22.3 | Not Specified | nih.gov |
| U2OS+SSTR2A | Hydroxyurea + ¹⁷⁷Lu-DOTA-TATE | 18.8 ± 5.2 | Not Specified | nih.gov |
| U2OS+SSTR2A | Gemcitabine + ¹⁷⁷Lu-DOTA-TATE | 24.5 ± 5.4 | Not Specified | nih.gov |
| U2OS+SSTR2A | Triapine + ¹⁷⁷Lu-DOTA-TATE | 23.6 ± 7.3 | Not Specified | nih.gov |
Evaluation of Therapeutic Potential in SSTR-Expressing Xenograft Models
Preclinical studies using animal models with SSTR-expressing tumors have demonstrated the therapeutic efficacy of ¹⁷⁷Lu-edotreotide.
In a study using a mouse model with H69 SSTR-positive xenografts, treatment with ¹⁷⁷Lu-DOTA-JR11 (an SSTR antagonist) and ¹⁷⁷Lu-DOTA-octreotate (an SSTR agonist) was compared. snmjournals.org The group treated with ¹⁷⁷Lu-DOTA-JR11 showed a longer tumor growth delay time (26 ± 7 days) compared to the ¹⁷⁷Lu-DOTA-octreotate group (18 ± 5 days). The median survival rates were 71 days for the ¹⁷⁷Lu-DOTA-JR11 group, 61 days for the ¹⁷⁷Lu-DOTA-octreotate group, and 43.5 days for the control group. snmjournals.org
Another study evaluated the combination of ¹⁷⁷Lu-DOTA-TATE with the mTOR inhibitor everolimus (B549166) in mice with AR42J pancreatic tumor xenografts. mdpi.com While PRRT with ¹⁷⁷Lu-DOTA-TATE significantly inhibited tumor growth, the addition of everolimus did not produce an additional synergistic effect in this model. mdpi.com
In patient-derived xenograft (PDX) models of non-small cell lung cancer (NSCLC) expressing integrin αvβ3, a single dose of 18.5 MBq of ¹⁷⁷Lu-EB-RGD was sufficient to completely eradicate tumors in the high-expression model (PDXαvβ3+). nih.gov In a low-expression model (PDXαvβ3-), a higher dose of 29.6 MBq led to a significant delay in tumor growth. nih.gov
Neuroblastoma xenograft models have also shown the therapeutic potential of ¹⁷⁷Lu-octreotate. researchgate.net
Table 2: Therapeutic Efficacy of Lutetium-177 (B1209992) Labeled Compounds in Xenograft Models
| Animal Model | Treatment | Key Findings | Source |
|---|---|---|---|
| H69 SSTR-positive mouse xenograft | ¹⁷⁷Lu-DOTA-JR11 | Tumor growth delay: 26 ± 7 days; Median survival: 71 days | snmjournals.org |
| H69 SSTR-positive mouse xenograft | ¹⁷⁷Lu-DOTA-octreotate | Tumor growth delay: 18 ± 5 days; Median survival: 61 days | snmjournals.org |
| AR42J pancreatic tumor xenograft | ¹⁷⁷Lu-DOTA-TATE | Significant tumor growth inhibition | mdpi.com |
| AR42J pancreatic tumor xenograft | ¹⁷⁷Lu-DOTA-TATE + Everolimus | No additional effect compared to monotherapy | mdpi.com |
| NSCLC PDX (high integrin αvβ3) | ¹⁷⁷Lu-EB-RGD (18.5 MBq) | Complete tumor eradication | nih.gov |
| NSCLC PDX (low integrin αvβ3) | ¹⁷⁷Lu-EB-RGD (29.6 MBq) | Significant delay in tumor growth | nih.gov |
Research Applications in Molecular Imaging (e.g., SPECT/CT in Animal Models)
The gamma emissions of lutetium-177 allow for SPECT (Single Photon Emission Computed Tomography) imaging, which can be combined with CT for anatomical localization. mdpi.comnih.gov This "theranostic" approach enables visualization of the radiopharmaceutical's distribution, confirming tumor targeting and allowing for dosimetry calculations. nih.govsnmjournals.orgsnmjournals.org
In animal models, SPECT/CT imaging is used to monitor the biodistribution and tumor uptake of ¹⁷⁷Lu-labeled compounds. For instance, in nude mice bearing HT-29 tumors, micro-SPECT/CT imaging with ¹⁷⁷Lu-DOTA-TATE showed clear tumor visualization at 1 and 4 hours post-injection. researchgate.net Similarly, in NSCLC-PDX models, SPECT imaging demonstrated significantly higher accumulation of ¹⁷⁷Lu-EB-RGD in tumors compared to a monomeric version of the peptide. patsnap.com
Post-therapy imaging with SPECT/CT helps in assessing the distribution of the therapeutic agent to the tumors and critical organs. snmjournals.org This information can be used for patient-specific dosimetry to potentially tailor subsequent treatment cycles, maximizing the therapeutic response while minimizing radiation exposure to healthy tissues. snmjournals.orgsnmjournals.org Studies have investigated optimal acquisition parameters for ¹⁷⁷Lu-DOTATATE imaging, including the choice of collimator and energy windows, to improve image quality. mdpi.com
Furthermore, SPECT imaging has been employed to visualize the biological effects of the therapy. A study used ¹¹¹In-anti-γH2AX-TAT with SPECT to monitor DNA damage in tumor xenografts after ¹⁷⁷Lu-DOTATATE therapy, revealing heterogeneous damage responses within the tumors. eur.nl
Studies on the Tumor Microenvironment and Cellular Responses in Preclinical Settings
The interaction of ¹⁷⁷Lu-edotreotide with the tumor microenvironment (TME) is an area of active research. The TME can influence the effectiveness of PRRT. researchgate.net
Preclinical studies have shown that PRRT can induce immunological effects. For example, ¹⁷⁷Lu-DOTATATE was found to increase the infiltration of CD86+ antigen-presenting cells within the TME of a murine model of a human neuroendocrine tumor. frontiersin.org Research has also explored combining ¹⁷⁷Lu-based therapies with immunotherapy. For example, combining ¹⁷⁷Lu-FAP-2287 with an anti-PD-1 antibody enhanced tumor growth inhibition by increasing the recruitment of tumor-infiltrating CD8+ T cells in a murine model. nih.gov
Studies have also investigated the combination of ¹⁷⁷Lu-DOTA-TATE with agents that target DNA damage repair pathways. The use of PARP inhibitors like olaparib (B1684210) in conjunction with ¹⁷⁷Lu-DOTA-TATE has been shown to increase DNA double-strand breaks and reduce cell growth in preclinical neuroendocrine tumor models. thno.org
Additionally, efforts are being made to develop radiopharmaceuticals that target components of the TME directly. For instance, ¹⁷⁷Lu-DOTA-PD-L1-i has been synthesized and evaluated for its potential to deliver radiation to the TME by targeting the PD-L1 protein, which is involved in immune suppression. nih.gov
Dosimetry Considerations Preclinical/theoretical
Principles of Internal Dosimetry for Beta-Emitting Radiopharmaceuticals
Internal dosimetry is the process of calculating the absorbed dose of radiation to the body's tissues and organs from radiopharmaceuticals administered internally. numberanalytics.com The fundamental goal is to quantify the energy deposited per unit mass of tissue, expressed in grays (Gy). iaea.org For therapeutic beta-emitting radiopharmaceuticals like Edotreotide (B1671108) lutetium Lu-177, accurate dosimetry is crucial for predicting both treatment efficacy and potential toxicity to healthy organs. numberanalytics.com
The standard framework for internal dosimetry is the Medical Internal Radiation Dose (MIRD) formalism. numberanalytics.commcgill.ca This method calculates the mean absorbed dose to a target organ (T) by considering the cumulative activity (total number of radioactive decays) in a source organ (S). numberanalytics.comoup.com The core equation is:
D(T) = Ã(S) × S(T ← S)
Where:
D(T) is the mean absorbed dose in the target organ. numberanalytics.com
Ã(S) is the time-integrated activity in the source organ. numberanalytics.com
S(T ← S) is the "S-value," which represents the mean absorbed dose to the target organ per unit of cumulated activity in the source organ (in Gy/Bq·s or mGy/MBq·s). numberanalytics.commcgill.caoup.com
S-values are pre-calculated for various radionuclide and source-target organ pairs and depend on the type and energy of the radiation emitted and the anatomical relationship between the source and target. numberanalytics.commcgill.ca For beta particles, which have a relatively short range in tissue, it was historically assumed that their energy is absorbed locally within the source organ. oup.com This means the "self-dose" (dose to the organ containing the radioactivity) is the most significant contributor to the total absorbed dose. snmjournals.org However, more advanced models now account for the cross-dose from electrons to nearby tissues. oup.com
Lutetium-177 (B1209992) is a logical choice for targeted radionuclide therapy due to its physical characteristics. It decays by emitting beta particles with a maximum energy of 498 keV and a mean tissue penetration of 670 μm, which is effective for eradicating small tumors while limiting damage to adjacent healthy tissues. nih.gov It also emits low-energy gamma photons (113 keV and 208 keV), which allows for imaging and patient-specific dosimetry calculations using techniques like SPECT/CT. europa.euresearchgate.net
Table 1: Physical Decay Characteristics of Lutetium-177
| Property | Value | Reference |
|---|---|---|
| Half-life (T1/2) | 6.64 - 6.7 days | nih.govnih.gov |
| Maximum Beta Energy (Emax) | 497 - 498 keV | nih.govnih.govtandfonline.com |
| Mean Beta Energy | ~149 keV | mcgill.ca |
| Maximum Tissue Penetration (Beta) | ~2-3 mm | tandfonline.com |
| Mean Tissue Penetration (Beta) | 670 µm | nih.gov |
| Principal Gamma Emissions | 113 keV (6.2%) | europa.eu |
| 208 keV (11%) |
Computational Modeling and Simulation for Radiation Dose Estimation in Tissue Models
To refine dose estimates beyond the standard MIRD formalism, computational modeling and simulation are widely used. mdpi.com Monte Carlo (MC) simulation is considered the gold standard for high-accuracy, patient-specific dose calculations. mdpi.comresearchgate.net These methods simulate the transport and energy deposition of individual radiation particles (photons and electrons) through a model of the body. oup.comtums.ac.ir
Several MC codes, such as GATE (Geant4 Application for Tomographic Emission) and MCNP (Monte Carlo N-Particle), are used to perform these simulations. nih.govmdpi.comnih.gov The process involves creating a patient-specific computational model, or "phantom," often derived from CT or MRI images. oup.comnih.gov These voxel-based phantoms represent the patient's anatomy in three dimensions, allowing for highly detailed, voxel-wise dose calculations. mdpi.comnih.gov
The simulation process for Lutetium-177 edotreotide typically involves:
Image Acquisition: Acquiring a series of SPECT/CT images over time after administration of the radiopharmaceutical to determine its biodistribution. mdpi.comnih.gov
Model Creation: Generating a 3D voxel-based phantom from the patient's CT data, which provides anatomical structure and tissue density information. nih.gov
Source Definition: Mapping the time-integrated activity distribution from the SPECT images onto the phantom. nih.govnih.gov
Radiation Transport Simulation: Using an MC code to simulate the emission of beta particles and photons from the source regions and track their interactions and energy deposition throughout the phantom. oup.comtums.ac.ir
Dose Calculation: The simulation outputs a 3D dose map, providing detailed information on the absorbed dose distribution within tumors and healthy organs. mdpi.com
These advanced techniques are particularly important for understanding dose distributions in heterogeneous tissues and at interfaces between tissues with different densities, which is a limitation of the standard S-value method. uni-regensburg.de For instance, MC simulations have been used to create detailed models of rats to support preclinical evaluations of Lu-177-labeled peptides, calculating organ self-doses and cross-organ doses. nih.gov Such models allow for the investigation of dose distributions within critical organs like the kidneys, which often have inhomogeneous radionuclide uptake. nih.govsnmjournals.org
Factors Influencing Absorbed Dose in Preclinical Models
Preclinical studies, primarily in rodent models, are essential for understanding the dosimetry of Lutetium-177 edotreotide before human trials. The absorbed dose in these models is influenced by several interconnected factors:
Biodistribution and Pharmacokinetics: The distribution of the radiopharmaceutical throughout the body determines which organs are source organs. nih.gov Lutetium-177 edotreotide shows rapid blood clearance and high uptake in tissues expressing somatostatin (B550006) receptors (SSTRs), such as certain tumors and the pancreas. nih.govnih.gov The rate of uptake and washout, governed by biological half-life, directly impacts the time-integrated activity in each organ. mdpi.com
Receptor Expression and Saturation: The density of SSTRs on tumor cells is a primary determinant of tumor uptake and, consequently, the absorbed dose to the tumor. openmedscience.com However, high peptide amounts could lead to partial receptor saturation, which may alter the biodistribution and dosimetry. nih.gov
Renal Uptake and Retention: The kidneys are often the dose-limiting organ for peptide receptor radionuclide therapy because the peptides are reabsorbed and retained in the renal tubules after being filtered by the glomeruli. frontiersin.orgresearchgate.net Preclinical studies in rats have shown that a significant portion of the injected activity accumulates in the kidneys. nih.govnih.gov The distribution within the kidney is not uniform, with higher concentrations often found in the cortex, which has a major impact on the resulting dose distribution. nih.govsnmjournals.org For example, one study in rats estimated a renal dose of 0.13-0.17 mGy/MBq for [¹⁷⁷Lu]Lu-DOTA-Tyr³-octreotate, a closely related compound. nih.gov
Tumor Size: The size of the tumor can affect the absorbed dose. Due to the cross-fire effect from the beta emissions of Lu-177, smaller tumors may receive a more uniform dose distribution. nih.gov Conversely, larger tumors might experience a less homogeneous dose, particularly in the central regions. nih.gov The physical characteristics of Lu-177 make it more suitable for treating smaller lesions (≤20 mm) compared to higher-energy beta emitters like Yttrium-90. nih.gov
Table 2: Estimated Human Absorbed Doses Based on Preclinical Rat Data for [¹⁷⁷Lu]Lu-DOTA-Tyr³-octreotate
| Organ | Absorbed Dose (mGy/MBq) | Reference |
|---|---|---|
| Pancreas | 2.16 | nih.gov |
| Adrenal Glands | 1.51 | nih.gov |
| Kidneys | 1.03 | nih.gov |
| Urinary Bladder Wall | 0.62 | nih.gov |
| Spleen | 0.24 | nih.gov |
| Liver | 0.14 | nih.gov |
| CA20948 Rat Tumor | 91.0 | nih.gov |
Future Research Directions and Methodological Advancements
Development of Novel Somatostatin (B550006) Receptor-Targeting Constructs
The foundation of edotreotide (B1671108) Lu-177's success is its role as a somatostatin receptor agonist. However, a paradigm shift is underway, with significant preclinical evidence suggesting that SSTR antagonists may offer superior performance. snmjournals.orgnih.gov A key development in this area is the introduction of SSTR antagonists, which appear to recognize more binding sites on receptors, leading to favorable pharmacokinetics and improved tumor visualization despite having poor internalization rates. snmjournals.orgfrontiersin.org
Preclinical and early clinical studies have shown that radiolabeled SSTR antagonists can lead to higher tumor uptake, longer tumor retention, and consequently, higher absorbed radiation doses in tumors compared to agonists. snmjournals.orgsnmjournals.org For instance, the SSTR2 antagonist 177Lu-DOTA-JR11 (also known as 177Lu-OPS201) demonstrated a 3.5-fold higher tumor dose and superior tumor-to-kidney dose ratios in a pilot study compared to the agonist 177Lu-DOTATATE. snmjournals.orgsnmjournals.org This suggests a potential for improved therapeutic efficacy and a better safety profile. snmjournals.org
Beyond the agonist-versus-antagonist debate, research is exploring other innovative constructs:
Albumin-Binding Moieties : To overcome the rapid blood clearance of some peptides, researchers are incorporating albumin-binding domains, such as Evans blue, into the peptide structure. targetedonc.comsnmjournals.org This "albumin hitchhiking" approach extends the circulation time, which can increase tumor and critical organ uptake. targetedonc.com Analogs like 177Lu-DOTA-EB-TATE have shown promise in preclinical models and early human studies by demonstrating prolonged tumor retention. snmjournals.orgnih.gov
Miniaturized Drug Conjugates : Smaller therapeutic molecules may offer better tumor penetration compared to larger antibodies. aacrjournals.org The development of miniaturized conjugates that link an SSTR2-targeting peptide to a potent cytotoxic payload, such as PEN-221 which uses the toxin DM1, represents a novel therapeutic strategy. aacrjournals.org
Antibody-Drug Conjugates (ADCs) : A new anti-SSTR2 monoclonal antibody has been developed that can serve as a vehicle for drug delivery. biorxiv.org By conjugating this antibody to a potent payload like monomethyl auristatin E (MMAE), researchers have created an ADC that can effectively bind to, internalize, and kill neuroendocrine tumor cells in preclinical models. biorxiv.org
These developments aim to create next-generation SSTR-targeting agents with optimized pharmacokinetics and greater therapeutic impact.
Exploration of Combination Strategies with Other Molecularly Targeted Agents in Preclinical Models
To enhance the therapeutic window of edotreotide Lu-177, researchers are actively investigating combination strategies in preclinical settings. The primary mechanism of action for this radiopharmaceutical is the induction of DNA damage through β-irradiation. snmjournals.org Therefore, combining it with agents that inhibit DNA damage repair pathways is a logical and promising approach.
PARP Inhibitors : Poly(ADP-ribose) polymerase (PARP) inhibitors prevent the repair of radiation-induced DNA single-strand breaks, leading to the formation of more lethal double-strand breaks during cell replication. snmjournals.orgsnmjournals.org Preclinical studies combining 177Lu-DOTATATE with the PARP inhibitor olaparib (B1684210) have demonstrated synergistic effects, sensitizing tumor cells to the radiation and increasing cell death. snmjournals.orgsnmjournals.org These studies have shown an increase in DNA damage markers and cell cycle arrest, providing a strong rationale for this combination. snmjournals.org This has led to early phase clinical trials investigating the feasibility of this combination in patients. snmjournals.orgsnmmi.org
Other Targeted Agents : A wide array of other molecularly targeted agents are being explored in preclinical models to identify synergistic combinations with 177Lu-DOTATATE. A high-throughput screen of 350 targeted drugs identified several new potential combination therapies, including CDK4/6 inhibitors, which showed promise in in-vitro and in-vivo models. snmjournals.org Other areas of investigation include:
mTOR Inhibitors : While clinically relevant, preclinical studies combining mTOR inhibitors like everolimus (B549166) (RAD001) with 177Lu-DOTATATE have yielded complex results. Some studies suggest that pre-treatment with an mTOR inhibitor might reduce the anti-tumor effect of the subsequent radionuclide therapy, possibly due to induced G1 cell cycle arrest, a phase of relative radioresistance. eur.nl
Hormone Therapy : Based on encouraging preclinical results, a clinical trial is evaluating the combination of 177Lu-DOTATATE with fulvestrant, a hormone therapy that blocks estrogen receptors, for patients with advanced pancreatic neuroendocrine tumors. netrf.org
Immune Checkpoint Inhibitors (ICIs) : The combination of targeted radionuclide therapy with ICIs is an area of growing interest. aacrjournals.org The radiation from Lu-177 can make the tumor microenvironment more immunogenic, which could then be exploited by ICIs to unleash a more powerful anti-tumor immune response. Preclinical research is ongoing to determine the optimal dosing and scheduling for this type of combination therapy. aacrjournals.org
| Combination Agent Class | Example Agent | Preclinical Rationale | Observed Preclinical Effect | Reference |
|---|---|---|---|---|
| PARP Inhibitors | Olaparib | Inhibit repair of radiation-induced DNA damage, leading to synthetic lethality. | Increased DNA double-strand breaks, enhanced tumor cell death, and improved animal survival. | snmjournals.orgsnmjournals.orgkarger.com |
| CDK4/6 Inhibitors | Not specified | Identified in high-throughput screening as a synergistic partner. | Demonstrated synergy in vitro and in vivo. | snmjournals.org |
| mTOR Inhibitors | Everolimus (RAD001) | Target a key cell growth pathway often active in neuroendocrine tumors. | Potentially reduced anti-tumor effect when given before radionuclide therapy, possibly due to cell cycle arrest. | eur.nl |
| Immune Checkpoint Inhibitors | Nivolumab (example) | Radiation may increase tumor immunogenicity, enhancing the effect of ICIs. | Preclinical studies are exploring optimal scheduling and dose. Early clinical data shows safety. | aacrjournals.org |
Refinement of Preclinical Imaging and Quantitative Methodologies
Accurate dosimetry—the measurement of the absorbed radiation dose by tumors and healthy organs—is critical for optimizing peptide receptor radionuclide therapy (PRRT). bioscientifica.com Future research is focused on refining preclinical imaging and quantitative methods to better predict therapeutic outcomes and personalize treatment.
Advancements in this area include:
Voxel-Based Dosimetry : Moving beyond organ-level dose estimates, 3D voxel-based dosimetry provides a much more detailed map of radiation distribution within tissues. This can be performed using SPECT/CT imaging after administration of a therapeutic or diagnostic dose of the radiopharmaceutical. snmjournals.orgsnmjournals.org This level of detail is crucial for understanding the dose-response relationship in both tumors and critical organs like the kidneys.
Personalized Dosimetry : The significant variability in radiopharmaceutical biodistribution among patients means that a fixed-dose approach is not optimal for everyone. bioscientifica.com Preclinical and early clinical research is exploring dosimetry-based strategies where the administered activity is tailored to the individual patient's uptake characteristics, potentially maximizing the tumor dose while respecting the tolerance limits of healthy tissues. bioscientifica.comsnmjournals.org
Advanced Imaging Modalities : The use of high-resolution preclinical imaging systems, such as microSPECT and microPET, allows for detailed, non-invasive study of radiopharmaceutical biodistribution and pharmacokinetics in animal models. This is essential for evaluating new targeting constructs and combination therapies before they move into human trials.
Investigation of Radiolabeling Innovations and Radiopharmaceutical Formulation Improvements
The stability and performance of edotreotide Lu-177 depend heavily on the chemistry that binds the lutetium-177 (B1209992) radionuclide to the targeting peptide. Research in this area focuses on creating more robust and efficient radiopharmaceuticals. iaea.org
Key areas of innovation include:
Novel Chelators : The DOTA chelator is the current standard for binding lutetium-177. However, there are concerns about its limited in-vivo stability over time. iaea.org Researchers are developing and testing new chelating agents to improve the stability and kinetic inertness of the radiolabeled complex. iaea.orgsnmmi.org For example, new chelators like H4pypa and CT-PCTA are being investigated for their ability to bind Lu-177 with high stability, potentially reducing the release of the free radionuclide and subsequent off-target radiation exposure. acs.orgsnmjournals.org A better chelator can ensure that the radionuclide accumulates primarily in the tumor and clears rapidly from the body, improving the safety profile. snmmi.org
Radiolabeling Efficiency : Innovations aim to streamline the radiolabeling process, allowing for high radiochemical yields at room temperature and in shorter times. acs.org This includes the development of automated synthesis modules and kits that can efficiently produce Lu-177-based therapies. ezag.com
Formulation Enhancements : Research into modifying the formulation of the radiopharmaceutical itself is ongoing. This includes strategies to improve stability, alter biodistribution, or incorporate moieties that enhance pharmacokinetic properties, such as the albumin-binding domains discussed previously. targetedonc.comnih.gov
Expanding Preclinical Research into Other SSTR-Expressing Biological Systems
While neuroendocrine tumors are the primary indication for edotreotide Lu-177, the expression of somatostatin receptors is not exclusive to this cancer type. nih.govajronline.org A significant avenue for future research is the preclinical investigation of this therapeutic approach in other SSTR-expressing biological systems.
Preclinical and clinical studies are beginning to explore the potential of SSTR-targeted therapy in a variety of other malignancies, including:
Brain Tumors : Glioblastoma and meningioma have shown SSTR expression, making them potential targets. nih.govoup.com Early clinical studies using SSTR-targeted radiopharmaceuticals have reported promising responses in some patients with recurrent glioblastoma. oup.com A clinical trial is currently investigating 177Lu-DOTA-TATE in combination with standard care for newly diagnosed glioblastoma. novartis.com
Lung Cancer : SSTR2 is expressed in a significant percentage of small cell lung cancers (SCLC) and non-small cell lung cancers (NSCLC), providing a rationale for SSTR-targeted therapies in these diseases. nih.govendocrine-abstracts.orgpatsnap.com
Other Cancers : SSTR expression has also been documented in breast cancer, medulloblastoma, paragangliomas, and certain lymphomas, opening up numerous possibilities for expanding the application of edotreotide Lu-177 and related compounds. nih.govnih.gov
Non-Oncological Applications : Beyond cancer, SSTR expression has been noted in areas of infection and inflammation, suggesting a potential future role for SSTR-targeted radiopharmaceuticals in diagnosing or even treating certain inflammatory conditions. ajronline.org
This expansion into new disease areas is a critical step in realizing the full potential of targeting the somatostatin receptor with potent radiopharmaceuticals like edotreotide lutetium Lu-177. nih.gov
Q & A
Q. What is the molecular mechanism by which Edotreotide lutetium Lu-177 selectively targets tumor cells?
this compound combines a radionuclide (Lu-177) with a somatostatin analogue (DOTA-TATE) that binds to somatostatin receptors (SSTRs), overexpressed in neuroendocrine tumors (NETs). Upon binding, Lu-177 emits beta radiation, inducing DNA damage in tumor cells and the microenvironment. The chelator DOTA stabilizes the radionuclide-peptide complex, ensuring targeted delivery .
Q. How are clinical trials for this compound designed to assess efficacy and safety?
Phase III trials (e.g., NETTER-1, VISION) use dual primary endpoints: imaging-based progression-free survival (PFS) and overall survival (OS). Patients are stratified by prior therapies (e.g., androgen inhibitors, taxanes) and PSMA/SSTR expression. Standard care controls exclude confounding treatments like chemotherapy or Ra-223. Safety assessments focus on hematologic, renal, and hepatic toxicity, with longitudinal quality-of-life metrics .
Q. What are the standard protocols for administering this compound in clinical settings?
Patients receive 7.4 GBq every 6 weeks for 4–6 cycles. Pre-treatment includes amino acid infusion to reduce nephrotoxicity. Dosimetry is guided by Ga-68 PSMA-11 or DOTATATE PET/CT to confirm target expression. Post-treatment monitoring involves SPECT/CT for biodistribution and blood counts to detect myelosuppression .
Advanced Research Questions
Q. How can researchers reconcile contradictions in overall survival (OS) data across trials?
While NETTER-1 reported a 12-month OS benefit (median 15.3 vs. 11.3 months in controls), statistical significance was not achieved (HR 0.62, 95% CI 0.52–0.74). Heterogeneity arises from patient selection (e.g., SSTR vs. PSMA expression), prior therapies, and crossover effects. Meta-analyses adjusting for confounders (e.g., taxane resistance, PSMA-negative subgroups) are recommended .
Q. What methodologies optimize the stability of the Lu-177-DOTA complex during production and administration?
Carrier-added Lu-177 (from neutron irradiation of Lu-176) requires chromatographic purification to minimize free Lu-177. Stability is pH-dependent: co-infusion with alkaline solutions destabilizes the complex, releasing free Lu-178. Pre-clinical assays (e.g., plasma incubation studies) validate chelation integrity, ensuring <5% free radionuclide post-synthesis .
Q. What strategies are being explored to enhance tumor uptake and reduce off-target effects?
Dose fractionation (e.g., 4 cycles vs. 6 cycles) balances efficacy and toxicity. Co-administration with radiosensitizers (e.g., PARP inhibitors) or SSTR agonists (e.g., octreotide) improves target retention. Preclinical models suggest nanoparticle encapsulation enhances tumor penetration while shielding healthy tissues .
Q. How do researchers address variability in PSMA/SSTR expression across tumor subtypes?
Quantitative PET/CT thresholds (e.g., SUVmax ≥10 for PSMA) standardize patient eligibility. For heterogeneous tumors, biopsy-based immunohistochemistry or transcriptomic profiling supplements imaging. Trials like COMPETE (NCT03049189) stratify by receptor density to evaluate dose-response relationships .
Data Analysis and Interpretation
Q. What statistical methods are critical for analyzing imaging-based PFS in Lu-177 trials?
RECIST 1.1 and PERCIST criteria are used for CT and PET/CT assessments, respectively. Landmark analysis (e.g., 6-month PFS rate) accounts for censoring. Multivariate Cox models adjust for covariates like baseline PSA levels (in prostate cancer) or Ki-67 index (in NETs) .
Q. How should researchers interpret long-term toxicity signals, such as secondary malignancies?
The VISION trial reported a 2.1% incidence of myelodysplastic syndrome/leukemia. Risk-benefit models weigh cumulative radiation exposure (e.g., 29.6 GBq total dose) against life expectancy. Longitudinal registries (e.g., ELECTRA, NCT04647526) track 10-year outcomes to refine safety thresholds .
Emerging Research Directions
Q. What novel applications of this compound are under investigation?
Trials are exploring its use in pediatric NETs (FDA-approved in 2024 for ages ≥12), combination with immune checkpoint inhibitors, and intra-arterial delivery for hepatic-dominant metastases. COMPETE (NCT03049189) compares Lu-177 edotreotide to everolimus in pancreatic NETs, with results expected in 2026 .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
